N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-2-9-24-14-7-5-13(6-8-14)16-11-17(21-20-16)18(23)22-19-12-15-4-3-10-25-15/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
KWUATZIVJLBZIC-XDHOZWIPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Propoxyphenyl β-Keto Ester
Reacting 4-propoxyphenylacetophenone derivatives with diethyl oxalate under basic conditions generates the β-keto ester intermediate. Subsequent treatment with hydrazine hydrate induces cyclization:
Yields for analogous pyrazole syntheses range from 65–85%, depending on the substituents and reaction time.
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under acidic or basic conditions:
Hydrolysis typically proceeds quantitatively (>90% yield) with refluxing 2M NaOH.
Formation of the Carbohydrazide Moiety
Conversion of the carboxylic acid to the carbohydrazide is achieved via hydrazide formation followed by condensation with furan-2-carbaldehyde.
Synthesis of 3-(4-Propoxyphenyl)-1H-pyrazole-5-carbohydrazide
The carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with hydrazine hydrate:
This step typically attains 70–80% yield when conducted in anhydrous THF at 0–5°C.
Condensation with Furan-2-carbaldehyde
The carbohydrazide undergoes Schiff base formation with furan-2-carbaldehyde under mild acidic conditions to yield the target hydrazone:
The E-configuration is favored under thermodynamic control, with yields of 60–75% reported for similar systems.
Optimization Strategies and Reaction Conditions
Key parameters influencing yield and purity across these steps include:
Solvent and Base Selection for Alkylation
Microwave-assisted alkylation (e.g., introducing the propoxyphenyl group) enhances efficiency. For example, using K₂CO₃ in acetonitrile under microwave irradiation (150°C, 20–40 min) achieves >85% yield for analogous pyrazole N-alkylation.
Catalysis in Cyclocondensation
Lewis acids like ZnCl₂ or Ce(SO₄)₂ improve cyclocondensation kinetics, reducing reaction times from 12 h to 2–3 h.
Purification Techniques
Silica gel chromatography with gradient elution (e.g., DCM/MeOH 95:5 to 90:10) effectively isolates intermediates, as demonstrated in pyrazole-carbohydrazide purifications.
Comparative Analysis of Synthetic Routes
The table below summarizes critical reaction conditions and yields from analogous syntheses:
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group (CONHNH₂) is highly reactive and can undergo condensation with carbonyl compounds (e.g., aldehydes, ketones). For example, pyrazole-5-carbohydrazides react with isatin derivatives in ethanol under reflux conditions with catalytic acetic acid, forming hydrazones . A similar mechanism is anticipated for this compound:
-
Reaction : Reaction with carbonyl compounds (e.g., aromatic aldehydes) to form substituted hydrazones.
-
Reagents : Aldehydes, ethanol, catalytic acetic acid.
-
Conditions : Reflux for 4–6 hours.
Hydrolysis
The carbohydrazide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For instance, pyrazole carbohydrazides hydrolyze to pyrazole-5-carboxylic acids, which are precursors for further functionalization .
-
Acidic hydrolysis : Converts the carbohydrazide to a carboxylic acid.
-
Reagents : HCl, H₂O.
-
Conditions : Heating under reflux.
Cyclization Reactions
The compound may participate in intramolecular cyclization due to the proximity of reactive groups. For example, furan derivatives can undergo [4+2] cycloadditions (Diels-Alder reactions) with dienophiles, though this requires activation. Alternatively, the propoxyphenyl group could participate in nucleophilic aromatic substitution if activated by electron-withdrawing groups.
Oxidation
Furan rings are susceptible to oxidation, particularly under acidic conditions. Oxidation of the furan moiety could lead to ring-opening products (e.g., diketones or lactones). The propoxyphenyl ether group remains relatively stable under mild oxidation conditions.
Comparison of Key Reactions
Research Findings
-
Biological Activity : While not directly addressed in the provided sources, pyrazole carbohydrazides are known for anti-inflammatory and anticancer properties . The presence of a furan substituent may enhance biological interactions.
-
Synthetic Versatility : The compound’s carbohydrazide group allows for rapid synthesis of diverse derivatives via condensation, making it a valuable scaffold for medicinal chemistry .
-
Physical Stability : Pyrazole derivatives with ether substituents (e.g., propoxyphenyl) exhibit good thermal stability, as evidenced by thermogravimetric analyses of similar compounds.
Scientific Research Applications
Antitumor Properties
Research indicates that N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits notable antitumor properties. Studies have demonstrated that pyrazole derivatives can inhibit critical kinases involved in cancer progression, such as BRAF(V600E) and EGFR kinases.
Case Study:
In vitro studies showed that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry results indicated significant apoptotic activity in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Research Findings:
A study demonstrated that derivatives similar to this compound exhibited reduced levels of pro-inflammatory cytokines in vitro, indicating their potential use in managing conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
The antimicrobial efficacy of this compound has garnered attention due to the rising resistance against conventional antibiotics. Pyrazole derivatives have shown broad-spectrum antimicrobial activity.
Case Study:
Research indicated that this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .
Synthesis and Derivative Development
The synthesis of this compound involves various methodologies that can yield diverse derivatives with enhanced biological activities. The modification of the pyrazole core allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy.
Synthesis Example:
Using hydrazonoyl halides in reactions with furan and pyrazole derivatives can lead to the formation of novel compounds with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the pyrazole ring and hydrazide group significantly influence bioactivity and physicochemical properties. Below is a comparative analysis:
*Estimated using analogous compounds due to lack of direct data.
Spectroscopic Confirmation
- IR/NMR : Stretching frequencies for C=N (~1600 cm⁻¹) and N-H (~3200 cm⁻¹) confirm hydrazide formation .
- Mass Spectrometry : ESI-MS often shows dimeric ions due to intermolecular N–H···N hydrogen bonds .
Key Research Findings and Gaps
- Strengths : The 4-propoxyphenyl group in the target compound likely improves bioavailability compared to smaller substituents (e.g., methoxy ).
- Gaps: Direct biological data for the target compound are absent in the provided evidence. However, its structural similarity to ER aminopeptidase inhibitors and SphK1-targeting agents suggests testable hypotheses.
- Challenges : High lipophilicity (logP >5) may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
It features a furan ring, a pyrazole moiety, and a propoxyphenyl group, which contribute to its biological activity. The synthesis typically involves the condensation of furan-2-aldehyde with appropriate hydrazine derivatives, followed by further functionalization to achieve the desired structure.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HT-29 | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 μg/mL, suggesting that it may be useful in developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of caspase pathways, leading to cell death.
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.
- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A specific study reported that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis such as Annexin V positivity and caspase activation .
- Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid. Optimization involves adjusting molar ratios (1:1.2 hydrazide:aldehyde), reaction time (6–8 hours), and purification via recrystallization from ethanol. Yield improvements (>75%) are achieved by inert atmosphere (N₂) to prevent oxidation .
- Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% theoretical values) .
Q. How should researchers characterize the structural integrity of this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify the E-configuration of the hydrazone bond (δ 8.2–8.5 ppm for CH=N) and furan ring protons (δ 6.4–7.6 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings, confirming stereochemistry .
Advanced Research Questions
Q. What computational strategies are applicable to study electronic properties and target interactions?
- DFT Calculations : Use Gaussian 09 at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Correlate with reactivity in nucleophilic/electrophilic regions .
- Molecular Docking : Employ AutoDock Vina to simulate binding with targets (e.g., carbonic anhydrase IX). Key interactions: furan oxygen with Zn²⁺ in active sites, propoxyphenyl group in hydrophobic pockets .
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Design : Synthesize analogs with variations at the furan (e.g., thiophene substitution), propoxyphenyl (e.g., methoxy/fluoro groups), and hydrazide positions. Test against biological targets (e.g., anticonvulsant MES model) .
- Analysis : Use IC₅₀/ED₅₀ values to rank substituent contributions. For example, electron-withdrawing groups (Cl, CF₃) on the phenyl ring enhance anticonvulsant activity by 40% compared to methoxy derivatives .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of similar derivatives be addressed?
- Case Study : Anticonvulsant activity variations in pyrazole-carbohydrazides may arise from assay conditions (e.g., MES vs. pentylenetetrazol models) or substituent electronic effects. For instance, 4-propoxyphenyl derivatives show higher efficacy in MES due to enhanced blood-brain barrier penetration compared to 4-methoxyphenyl analogs .
- Resolution : Standardize assays (e.g., seizure induction method, dosing intervals) and perform meta-analysis using ANOVA to identify statistically significant variables .
Methodological Notes
- Spectral Data Reproducibility : Ensure NMR solvents (e.g., DMSO-d₆) are anhydrous to prevent peak broadening .
- Crystallization : Slow evaporation from DMF/ethanol (1:3 v/v) yields diffraction-quality crystals .
- Docking Validation : Cross-validate results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
